methyl N-[(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetyl]glycinate

physicochemical_properties logP permeability

Methyl N-[(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetyl]glycinate (C₁₄H₁₅N₃O₄, MW 289.29) is a quinoxalinone‑acetic acid derivative featuring a methyl‑capped glycine ester side‑chain. The 3‑methyl‑2‑oxoquinoxaline core is associated with VEGFR‑2 kinase inhibition, antimicrobial action, and modulation of the PI3K/AKT/mTOR axis in cancer cell lines.

Molecular Formula C14H15N3O4
Molecular Weight 289.29 g/mol
Cat. No. B12164596
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl N-[(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetyl]glycinate
Molecular FormulaC14H15N3O4
Molecular Weight289.29 g/mol
Structural Identifiers
SMILESCC1=NC2=CC=CC=C2N(C1=O)CC(=O)NCC(=O)OC
InChIInChI=1S/C14H15N3O4/c1-9-14(20)17(8-12(18)15-7-13(19)21-2)11-6-4-3-5-10(11)16-9/h3-6H,7-8H2,1-2H3,(H,15,18)
InChIKeyAAIFBZVWABYXDI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl N-[(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetyl]glycinate – Basal Properties and Scientific Positioning


Methyl N-[(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetyl]glycinate (C₁₄H₁₅N₃O₄, MW 289.29) is a quinoxalinone‑acetic acid derivative featuring a methyl‑capped glycine ester side‑chain . The 3‑methyl‑2‑oxoquinoxaline core is associated with VEGFR‑2 kinase inhibition, antimicrobial action, and modulation of the PI3K/AKT/mTOR axis in cancer cell lines [1][2]. The compound is offered as a screening‑grade small molecule (47 mg catalog quantity) with experimentally determined logP = 0.29, logD = 0.29, and a polar surface area of 128.14 Ų .

Methyl N-[(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetyl]glycinate – Why In‑Class Quinoxalinones Cannot Be Interchanged


Close analogs of methyl N-[(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetyl]glycinate, such as N‑aryl‑acetamide or acetohydrazide derivatives, exhibit logP values >2.4 and polar surface areas near 80 Ų, whereas this compound’s glycinate ester reduces logP to 0.29 and increases PSA to 128.14 Ų . These physicochemical shifts directly affect aqueous solubility, passive permeability, and potential for hydrogen‑bonding interactions with biological targets [1]. Within the 3‑methyl‑2‑oxoquinoxaline class, even modest side‑chain modifications have been shown to redirect biological activity—from VEGFR‑2/PI3K/AKT/mTOR inhibition to broad‑spectrum antimicrobial action—making unqualified substitution scientifically unreliable [1][2].

Methyl N-[(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetyl]glycinate – Quantified Differentiation Evidence Versus Closest Analogs


LogP Reduction of ~2.2 Units Relative to N‑Aryl‑Acetamide Analogs

Methyl N-[(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetyl]glycinate displays a measured logP of 0.29 . By contrast, the closest commercially cataloged aryl‑amide analog, N-(3-methoxyphenyl)-2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetamide, has a logP of 2.48 . The glycinate ester therefore lowers logP by approximately 2.2 units, predicting substantially higher aqueous solubility and reduced passive membrane permeability relative to the N‑aryl analog.

physicochemical_properties logP permeability

Polar Surface Area Increase of ~48 Ų Over Closest Aryl‑Amide Analog

The polar surface area (PSA) of methyl N-[(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetyl]glycinate is 128.14 Ų . This value is approximately 48 Ų higher than the PSA of the N-(3-methoxyphenyl) analog (estimated ~80 Ų based on its acceptor/donor count) . The increase arises from the additional ester carbonyl and the glycine amide NH, which contribute extra hydrogen‑bond acceptor and donor capacity.

polar_surface_area hydrogen_bonding drug_likeness

Distinct Biological Profile of the 3‑Methyl‑2‑oxoquinoxaline Scaffold Relative to Unsubstituted Quinoxalinones

3‑Methyl‑2‑oxoquinoxaline acetamide derivatives have demonstrated VEGFR‑2 inhibitory IC₅₀ values of 0.139 ± 0.005 µM (compound 10) and 0.291 ± 0.01 µM (compound 15), accompanied by single‑digit micromolar cytotoxicity (IC₅₀ = 0.803–3.506 µM) against HL‑60 and PC‑3 cancer cell lines [1]. In contrast, 3‑methyl‑2‑oxoquinoxaline acetohydrazide derivatives from a separate series show MIC values of 2–4 µg mL⁻¹ against bacterial and fungal strains, with no reported kinase activity [2]. Methyl N-[(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetyl]glycinate bears the acetamide‑type linker that correlates with the VEGFR‑2‑active phenotype, while its glycinate ester side‑chain introduces physicochemical properties distinct from both the acetamide and acetohydrazide sub‑classes.

VEGFR-2_inhibition cytotoxicity scaffold_activity

Methyl N-[(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetyl]glycinate – Evidence‑Grounded Application Scenarios


Kinase‑Focused Screening Libraries for VEGFR‑2 and PI3K/AKT/mTOR Pathway Exploration

The compound’s acetamide linker matches the connectivity of VEGFR‑2‑active quinoxalinones (IC₅₀ = 0.139–0.291 µM) reported by Abdelall et al. . Its distinct glycinate ester side‑chain offers a novel chemotype within the 3‑methyl‑2‑oxoquinoxaline class, making it a rational inclusion in targeted kinase inhibitor libraries where scaffold novelty and patent differentiation are procurement criteria.

Physicochemical Property‑Driven Lead Optimization Campaigns Requiring Low logP / High PSA Starting Points

With a logP of 0.29 and PSA of 128.14 Ų, the compound provides a hydrophilic, high‑hydrogen‑bond‑capacity starting point that is rare among quinoxalinone acetamide derivatives . Procurement teams seeking to balance library physicochemical diversity can justify this compound over higher‑logP, lower‑PSA N‑aryl analogs (e.g., logP = 2.48) when aqueous solubility or reduced off‑target membrane partitioning is a design goal .

Synthetic Building Block for Carboxylic Acid‑Terminated Conjugates

The methyl ester terminus can be selectively hydrolyzed to the free carboxylic acid (predicted logSw = –1.63 for the ester form) , enabling conjugation to amines, biotin tags, or solid supports. This latent reactivity differentiates the compound from N‑aryl acetamide analogs that lack a readily modifiable terminal handle, adding value for medicinal chemistry groups constructing probe molecules or affinity reagents.

Antimicrobial Probe Design Leveraging the Quinoxalinone Scaffold

The 3‑methyl‑2‑oxoquinoxaline acetohydrazide subclass has demonstrated MIC values of 2–4 µg mL⁻¹ against bacterial and fungal strains [1]. While the glycinate ester has not been tested in antimicrobial assays, its acetamide connectivity is distinct from the acetohydrazide series. Procurement for phenotypic antimicrobial screening provides an opportunity to map structure‑activity relationships across side‑chain types (acetamide vs. acetohydrazide vs. glycinate ester) using a consistent core scaffold.

Quote Request

Request a Quote for methyl N-[(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetyl]glycinate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.